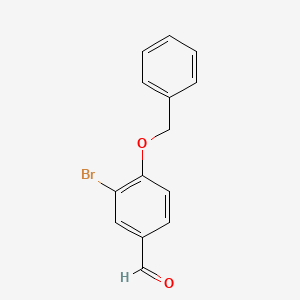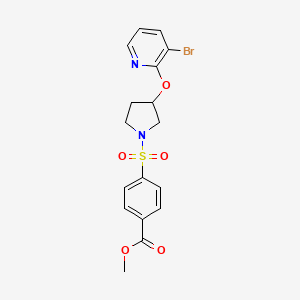
Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Complexation
Sulfonylated aminopyridines, like Methyl 4-((3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzoate, have been studied for their ability to complex with metal ions, which can enhance their biological and catalytic potential. For example, the synthesis of tosylated 4-aminopyridine and its complexation with nickel (II) and iron (II) ions has been explored, showcasing the potential of sulfonyl compounds in the development of pharmaceuticals and catalysts in the chemical industry (Orie, Duru, & Ngochindo, 2021).
Chemical Stability and Pharmacological Evaluation
Modifications on the amino-3,5-dicyanopyridine core have led to compounds with significant adenosine receptor ligand activity, demonstrating the utility of pyridine derivatives in developing treatments for neuropathic pain. The chemical stability of these compounds in biological matrices and their pharmacological profiles have been thoroughly evaluated, highlighting the importance of structural modifications for enhancing drug efficacy (Betti et al., 2019).
Catalytic and Environmental Applications
The catalytic activity of pyridine derivatives, including those with sulfonyl groups, has been explored in selective oxidation reactions. For instance, the use of 4-N,N-Dimethylaminopyridine for the selective oxidation of methyl aromatics with molecular oxygen demonstrates the role of pyridine derivatives in facilitating environmentally friendly oxidation processes (Zhang et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in aryl amination reactions , suggesting that this compound might interact with similar biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process known as ligand-free ni (ii) salts and photoredox catalysis .
properties
IUPAC Name |
methyl 4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c1-24-17(21)12-4-6-14(7-5-12)26(22,23)20-10-8-13(11-20)25-16-15(18)3-2-9-19-16/h2-7,9,13H,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFFMMPBZQZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

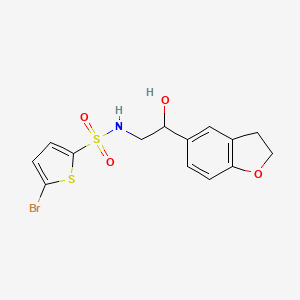
![Methyl thieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B2967705.png)

![N'-[(E)-(5-nitro-2-furyl)methylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B2967708.png)

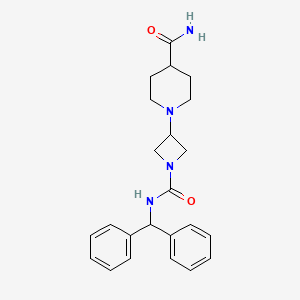
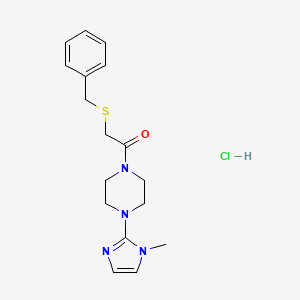

![N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2967721.png)
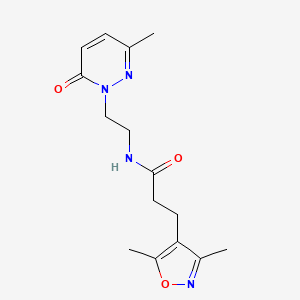
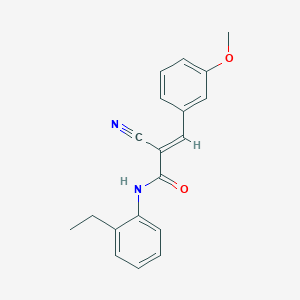
![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2967724.png)
![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)
